Metergoline's primary function in research is inhibiting prolactin secretion. Prolactin is a hormone produced by the pituitary gland and plays a role in lactation and reproductive function. When prolactin levels become abnormally high (hyperprolactinemia), it can cause various health issues. Studies have shown metergoline's effectiveness in reducing prolactin levels, making it a potential treatment for hyperprolactinemia-related conditions like infertility, menstrual irregularities, and pituitary tumors [1].
Metergoline: Uses, Interactions, Mechanism of Action | DrugBank Online:
Metergoline interacts with various neurotransmitter receptors in the brain. It acts as an antagonist at some serotonin (5-HT) receptor subtypes, blocking their activation. Conversely, it acts as an agonist at dopamine receptors, mimicking dopamine's effects. This complex interplay with these neurotransmitter systems has led to research investigating its potential in treating conditions like:
Double-blind, placebo-controlled study of single-dose metergoline in depressed patients with seasonal affective disorder - PubMed:
Effects of Metergoline on Symptoms in Women With Premenstrual Dysphoric Disorder | American Journal of Psychiatry - Psychiatry Online:
Metergoline is a psychoactive compound derived from the ergot alkaloids, specifically designed as a monoaminergic medication. Its chemical formula is C25H29N3O2, and it is recognized for its role as a ligand for various serotonin and dopamine receptors. Metergoline is primarily used in clinical settings to inhibit prolactin release, making it effective in treating conditions associated with hyperprolactinemia, such as premenstrual dysphoric disorder and seasonal affective disorder. The compound is marketed under trade names like Contralac and Liserdol, with applications extending to both human and veterinary medicine .
Metergoline acts primarily as a ligand for various serotonin and dopamine receptors. Here's a breakdown of its effects at different receptor subtypes []:
By interacting with these receptors, metergoline inhibits prolactin release from the pituitary gland, making it effective in treating hyperprolactinemia [].
Metergoline can cause side effects like dizziness, drowsiness, nausea, and headaches []. It can also interact with other medications, so consulting a healthcare professional before use is crucial [].
Data on specific toxicity levels is limited, but metergoline should be handled with care due to its potential for side effects [].
Metergoline exhibits significant biological activity through its interactions with serotonin and dopamine receptors:
The synthesis of metergoline involves several key steps:
Metergoline has multiple applications in both clinical and veterinary settings:
Research has highlighted various interactions of metergoline with other drugs:
Metergoline shares structural and functional characteristics with several other compounds within the ergoline family. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cabergoline | Ergoline derivative | Primarily a dopamine agonist; used for Parkinson's disease treatment. |
Bromocriptine | Ergoline derivative | Used for Parkinson's disease; has a more pronounced effect on dopamine receptors. |
Lisuride | Ergoline derivative | Acts on both serotonin and dopamine receptors; used for Parkinson's disease and migraine treatment. |
Ergotamine | Precursor to many ergolines | Primarily used for migraine treatment; acts on serotonin receptors but has different receptor selectivity. |
Metergoline's unique profile lies in its balanced antagonistic action on serotonin receptors combined with agonistic effects on dopamine receptors, setting it apart from other ergolines that may predominantly target one receptor type over the other .
Metergoline, with the molecular formula C₂₅H₂₉N₃O₂, exhibits polymorphism, manifesting in two distinct crystalline forms that have been characterized through extensive X-ray diffraction studies [1] [2]. Both polymorphs belong to the monoclinic crystal system but differ significantly in their structural complexity and unit cell parameters.
Polymorph I crystallizes in the monoclinic space group P1 with a relatively compact unit cell volume of 529.0 ų, containing one formula unit per unit cell (Z = 1) and one symmetry-independent molecule (Z' = 1) [2]. The crystal structure of this polymorph is characterized by an intermolecular arrangement dominated by stacking interactions along the c crystal axis [2]. This relatively simple structure facilitates straightforward spectroscopic analysis and structural determination.
In contrast, Polymorph II presents a significantly more complex structural architecture. This polymorph crystallizes in the monoclinic space group C2 with a substantially larger unit cell volume of approximately 4234 ų [1] [2]. The unit cell contains eight formula units (Z = 8) with two symmetry-independent molecules (Z' = 2), resulting in a complex three-dimensional arrangement. The intermolecular organization in Polymorph II features two parallel chains stabilized by hydrogen bonding between each type of symmetry-independent molecule [2].
Property | Polymorph I | Polymorph II |
---|---|---|
Space Group | Monoclinic P1 | Monoclinic C2 |
Unit Cell Volume (ų) | 529.0 | 4234.0 |
Formula Units (Z) | 1 | 8 |
Symmetry Independent Molecules (Z') | 1 | 2 |
The structure determination of Polymorph II presented unique challenges due to its complexity. Initially, it was impossible to prepare single crystals of sufficient quality for conventional laboratory X-ray diffraction measurements [1]. The structure was ultimately solved using powder diffraction data obtained with synchrotron radiation, incorporating corrections for preferred orientation effects [1]. This achievement was subsequently validated through single-crystal diffraction analysis using a small crystal suitable for synchrotron diffraction [1].
The ergoline framework in both polymorphs maintains its characteristic tetracyclic structure consisting of one five-membered and three six-membered rings [3] [4]. The rigid fused-ring system provides structural stability while allowing for conformational variations in the substituents [4]. The benzyl carbamate side chain attached at the C-8 position exhibits different conformational arrangements between the two polymorphs, contributing to their distinct packing patterns.
Detailed crystallographic analysis reveals that the pyrrole moiety within the ergoline framework remains nearly planar in both polymorphs [3]. The ergoline C ring adopts a half-boat conformation, while the D ring conformation varies between polymorphs, ranging from a regular chair conformation to more distorted arrangements depending on the specific molecular environment [3].
Comprehensive solid-state Nuclear Magnetic Resonance studies have provided detailed insights into the molecular dynamics and structural characteristics of metergoline polymorphs [2] [5]. The spectroscopic profiling employed advanced ¹³C and ¹H correlation techniques combined with quantum chemical calculations to achieve complete signal assignment.
For Polymorph I, complete signal assignment was achieved through traditional ¹H-¹³C and ¹H-¹H correlation techniques [2]. All one-bond ¹H-¹³C spin pairs were determined, inequivalent protons in CH₂ units were resolved, and the amide proton was successfully identified [2]. The ¹³C chemical shift tensor measurements revealed principal elements with values that demonstrated excellent agreement between experimental and theoretical predictions [2].
Polymorph II presented significantly greater spectroscopic complexity due to the presence of two independent molecules in its unit cell [2]. The resulting ¹H-¹³C correlation spectra contained 40 distinct correlation pairs in this highly complex system [2]. Despite the complexity, it was possible to establish all one-bond ¹H-¹³C spin pairs and resolve inequivalent protons in all CH₂ units [2]. The spectroscopic analysis revealed that the phenyl rings in Polymorph II undergo fast, large-amplitude 180° flips, as evidenced by considerably reduced dipolar couplings of approximately 6.7 kilohertz for CH segments in the ortho- and meta-positions [2].
Fourier Transform Infrared spectroscopy provides characteristic fingerprint information for metergoline through identification of functional group vibrations. The ergoline alkaloid structure exhibits distinctive absorption patterns that facilitate identification and characterization [6] [7].
Key infrared absorption bands include characteristic stretching vibrations of the N-H groups associated with the carbamate functionality at approximately 3400 cm⁻¹ [7]. The carbonyl stretching of the carbamate group appears around 1720 cm⁻¹, providing a diagnostic peak for this functional group [6]. Aromatic C-H stretching vibrations from the benzyl group manifest in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ergoline framework and methyl groups appears at 2800-3000 cm⁻¹ [8].
The aromatic C=C stretching vibrations from the indole and benzyl rings produce characteristic absorptions in the 1450-1600 cm⁻¹ region [8]. C-N stretching vibrations appear around 1200-1300 cm⁻¹, while out-of-plane aromatic C-H bending modes are observed below 1000 cm⁻¹ [8].
Ultraviolet-visible spectroscopy of metergoline reveals absorption characteristics primarily associated with the indole chromophore within the ergoline framework [9] [10]. The indole system exhibits typical absorption bands in the ultraviolet region, with characteristic transitions appearing around 220-290 nanometers [9].
The extended conjugation within the ergoline framework contributes to the compound's photochemical properties and provides diagnostic absorption features for identification purposes [9]. Temperature-dependent measurements can provide insights into molecular dynamics and conformational changes in different physical states [9].
Metergoline exhibits characteristic solubility patterns that reflect its ergoline alkaloid nature and the influence of the benzyl carbamate substituent on its physicochemical properties [11] [12] [13].
Metergoline demonstrates extremely poor water solubility, being essentially insoluble in pure water [13] [14]. This hydrophobic character is consistent with its lipophilic ergoline framework and benzyl carbamate substituent. However, solubility can be enhanced under acidic conditions, with solubility reaching 1.4 milligrams per milliliter in 0.1 M hydrochloric acid [13] [14]. This pH-dependent solubility enhancement reflects the compound's basic nitrogen centers, which can be protonated under acidic conditions to form more water-soluble hydrochloride salts [15].
The compound exhibits variable solubility in organic solvents depending on their polarity and hydrogen-bonding capacity [13] [16] [14]. Ethanol provides moderate solubility at 4-5 milligrams per milliliter [13] [16], making it suitable for pharmaceutical formulations requiring alcoholic solutions.
Dimethyl sulfoxide demonstrates excellent solvating power for metergoline, with solubility values ranging from 25 to 63.5 milligrams per milliliter [13] [16]. Similarly, dimethylformamide achieves 30 milligrams per milliliter solubility [16], indicating favorable interactions with polar aprotic solvents.
Chloroform provides the highest solubility among tested solvents at 50 milligrams per milliliter [14], reflecting favorable interactions with this moderately polar, chlorinated solvent. Pyridine shows exceptional solvating ability, described as "very soluble" [14], likely due to π-π interactions between the pyridine and indole ring systems.
Solvent | Solubility |
---|---|
Water | Insoluble |
0.1 M HCl | 1.4 mg/mL |
Ethanol | 4-5 mg/mL |
DMSO | 25-63.5 mg/mL |
DMF | 30 mg/mL |
Chloroform | 50 mg/mL |
Pyridine | Very soluble |
Acetone | Soluble |
Benzene | Practically insoluble |
Ether | Practically insoluble |
The logarithmic partition coefficient (LogP) of metergoline is reported as 4.39 [11], indicating strong lipophilic character. This high LogP value reflects the compound's preference for lipid phases over aqueous phases, consistent with its poor water solubility and good solubility in organic solvents.
The predicted pKa value of 12.45 ± 0.46 [12] [17] indicates that metergoline behaves as a very weak base under physiological conditions. This high pKa value suggests that the compound exists predominantly in its neutral form at physiological pH, contributing to its lipophilic properties and membrane permeability characteristics.
Metergoline exhibits a melting point range of 148-150°C [11] [12] [17], indicating good thermal stability under normal handling conditions. The predicted density of 1.25 ± 0.1 grams per cubic centimeter [11] [17] reflects the compact molecular packing achievable in the crystalline state.
The predicted boiling point of 612.5 ± 55.0°C [17] and flash point of 324.2°C [11] indicate thermal stability at elevated temperatures, though decomposition may occur before reaching the theoretical boiling point. The vapor pressure at 25°C is effectively zero [11], indicating negligible volatility under ambient conditions.
Property | Value |
---|---|
Molecular Weight (g/mol) | 403.52 |
Melting Point (°C) | 148-150 |
Boiling Point (°C) | 612.5 ± 55.0 (predicted) |
Density (g/cm³) | 1.25 ± 0.1 (predicted) |
LogP | 4.39 |
pKa | 12.45 ± 0.46 (predicted) |
Flash Point (°C) | 324.2 |
Vapor Pressure (mmHg at 25°C) | 0 |
Irritant